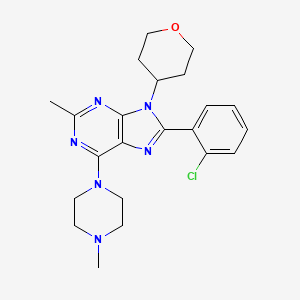
LY2828360
Cat. No. B608722
Key on ui cas rn:
1231220-79-3
M. Wt: 426.9 g/mol
InChI Key: UCMNDPDJRSEZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252798B2
Procedure details


Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]([NH:6][C:7]1[C:8](Cl)=[N:9][C:10]([CH3:20])=[N:11][C:12]=1[NH:13][CH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=O.[CH3:26][N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>C(O)(C)C>[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]1[N:13]([CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:12]2[C:7]([N:6]=1)=[C:8]([N:30]1[CH2:31][CH2:32][N:27]([CH3:26])[CH2:28][CH2:29]1)[N:9]=[C:10]([CH3:20])[N:11]=2
|
Inputs


Step One
|
Name
|
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)NC=2C(=NC(=NC2NC2CCOCC2)C)Cl)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
start stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Seal the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 160° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir the mixture for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the reactor contents to 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with overhead stirring apparatus
|
WASH
|
Type
|
WASH
|
|
Details
|
Rinse out reactor flask with isopropyl alcohol (25.0 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse with main solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add cold
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir the resulting precipitate for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the solids with de-ionized water (2×270 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pull dry on the funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further dry the product overnight at 45° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)C=1N(C2=NC(=NC(=C2N1)N1CCN(CC1)C)C)C1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
